N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide
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Overview
Description
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide: is a synthetic organic compound characterized by its unique molecular structure, which includes a bifuran moiety and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a series of reactions starting from furan derivatives. Common methods include the oxidative coupling of furan rings using reagents such as iron(III) chloride or palladium catalysts.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through electrophilic aromatic substitution reactions. This can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically done by reacting the bifuran and difluorophenyl intermediates with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of bifuran-5-carboxylic acid derivatives.
Reduction: Formation of bifuran-5-ylmethanol derivatives.
Substitution: Formation of methoxy-substituted difluorophenyl derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-furylmethyl)-N2-(2,4-difluorophenyl)oxalamide
- N1-([2,2’-bithiophene]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide
- N1-(2-thienylmethyl)-N2-(2,4-difluorophenyl)oxalamide
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide stands out due to its bifuran moiety, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O4/c18-10-3-5-13(12(19)8-10)21-17(23)16(22)20-9-11-4-6-15(25-11)14-2-1-7-24-14/h1-8H,9H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWUHZLBBALOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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